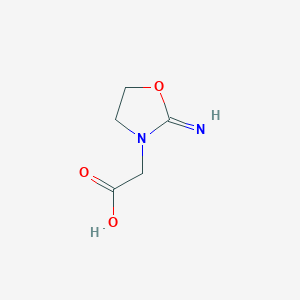
2-(2-Iminooxazolidin-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iminooxazolidin-3-YL)acetic acid is a heterocyclic compound that features an oxazolidine ring with an imino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iminooxazolidin-3-YL)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminoethanol with glyoxylic acid, followed by cyclization to form the oxazolidine ring. The imino group can be introduced through subsequent reactions involving amination or imine formation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Iminooxazolidin-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alcohols, amines, and acid chlorides can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, amines, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Iminooxazolidin-3-YL)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Iminooxazolidin-3-YL)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The imino group can form hydrogen bonds or participate in other interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and exhibit a wide range of biological activities.
Thiazolidine derivatives: Similar to oxazolidines, thiazolidines have sulfur in the ring and are known for their pharmacological properties.
Pyrrolidine derivatives: These compounds have a similar ring structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
2-(2-Iminooxazolidin-3-YL)acetic acid is unique due to the presence of both an imino group and an acetic acid moiety, which allows for diverse chemical modifications and potential applications. Its specific ring structure and functional groups make it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C5H8N2O3 |
|---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-(2-imino-1,3-oxazolidin-3-yl)acetic acid |
InChI |
InChI=1S/C5H8N2O3/c6-5-7(1-2-10-5)3-4(8)9/h6H,1-3H2,(H,8,9) |
InChI Key |
OFBLHEIZSSCXIV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N)N1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















